

# side-by-side comparison of DGY-06-116 and SM1-71

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Compound of Interest				
Compound Name:	DGY-06-116			
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A Comprehensive Comparison of Kinase Inhibitors **DGY-06-116** and SM1-71 for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors is a paramount goal. This guide provides a detailed side-by-side comparison of two noteworthy covalent kinase inhibitors: **DGY-06-116**, a selective Src inhibitor, and SM1-71, a multi-targeted inhibitor from which **DGY-06-116** was derived. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective characteristics and potential applications.

## **Executive Summary**

**DGY-06-116** is a potent and selective irreversible covalent inhibitor of Src kinase, designed through the hybridization of the multi-targeted inhibitor SM1-71 and the FDA-approved Src inhibitor, dasatinib.[1][2][3][4] This strategic design aimed to improve the selectivity profile of SM1-71, a promiscuous covalent probe that targets numerous kinases.[5] Consequently, **DGY-06-116** exhibits significantly enhanced selectivity for Src, while SM1-71 interacts with a broad spectrum of kinases, including TAK1, MEK1, and Src. This guide will delve into their comparative performance based on available experimental data.

# **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for **DGY-06-116** and SM1-71, highlighting their differences in biochemical potency and cellular activity.



Table 1: Biochemical Potency (In Vitro Kinase Inhibition)

Compound	Target Kinase	IC50 / Ki	Notes
DGY-06-116	Src	2.6 nM (IC50)[6][7]	Irreversible covalent inhibitor.[6]
FGFR1	8340 nM (IC50)[6]	Demonstrates high selectivity for Src over FGFR1.[6]	
SM1-71	TAK1	160 nM (Ki)[8][9]	A potent TAK1 inhibitor.[8][9]
MEK1	142 nM (IC50)[8]	Also inhibits other kinases in the MAPK pathway.[8]	
Src	26.6 nM (IC50)[1]	Less potent against Src compared to DGY- 06-116.[1]	•
GAK	0.8 nM (IC50)[8]	Example of high potency against an off-target kinase.	•
YES1	0.8 nM (IC50)[8]		-
AAK1	4.4 nM (IC50)[8]	_	
LIMK1	5.4 nM (IC50)[8]	-	
ВМР2К	7.1 nM (IC50)[8]	_	
MAP2K2	9.3 nM (IC50)[8]	_	
MAP2K1	10.4 nM (IC50)[8]		

Table 2: Cellular Activity (Antiproliferative Effects)

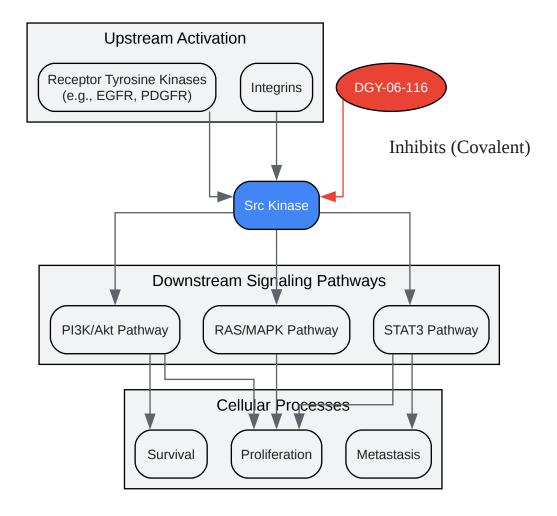


Compound	Cell Line	Cancer Type	GR50 / IC50
DGY-06-116	H1975	Non-Small Cell Lung Cancer (NSCLC)	0.3 μM (GR50)[6][10]
HCC827	Non-Small Cell Lung Cancer (NSCLC)	0.5 μM (GR50)[6][10]	
MDA-MB-231	Triple-Negative Breast Cancer (TNBC)	0.3 μM (GR50)[6][10]	
SM1-71	H23-KRAS G12C	Non-Small Cell Lung Cancer (NSCLC)	0.4 μM (IC50)[8]
Calu-6-KRAS Q61K	Non-Small Cell Lung Cancer (NSCLC)	0.3 μM (IC50)[8]	
Various (8 of 11 cell lines)	Multiple Cancer Types	Nanomolar (GR50)[8]	<del>-</del>

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing kinase inhibition.

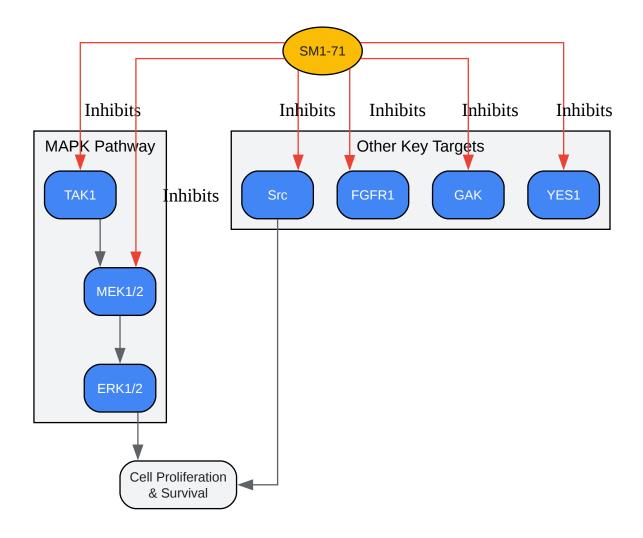




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Caption: **DGY-06-116** selectively inhibits the Src kinase signaling pathway.

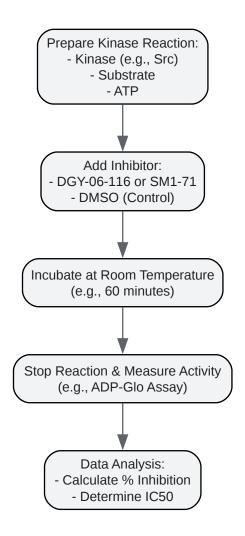




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Caption: SM1-71 is a multi-targeted inhibitor affecting numerous signaling pathways.





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Caption: A generalized workflow for an in vitro kinase inhibition assay.

## **Experimental Protocols**

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on published studies.

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of **DGY-06-116** and SM1-71 against Src and other kinases.



#### Materials:

- Purified recombinant kinase (e.g., Src)
- Kinase-specific substrate peptide
- ATP
- Kinase buffer
- **DGY-06-116** and SM1-71 stock solutions (in DMSO)
- DMSO (vehicle control)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- Luminometer

#### Procedure:

- Compound Preparation: Serially dilute DGY-06-116 and SM1-71 in kinase buffer to achieve a range of final assay concentrations. Include a DMSO-only control.
- Reaction Setup: In a 384-well plate, add the inhibitor dilutions or DMSO.
- Enzyme Addition: Add the purified kinase to each well.
- Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
   For covalent inhibitors, a pre-incubation of the enzyme and inhibitor before adding ATP may be necessary.
- Detection: Stop the kinase reaction and measure the remaining ATP or the product formed.
   For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by



the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

 Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration.
 Fit the data to a dose-response curve to calculate the IC50 value.

## **Cell Proliferation Assay (Growth Inhibition)**

This protocol outlines the measurement of the antiproliferative effects of the inhibitors on cancer cell lines.

Objective: To determine the GR50 or IC50 values of **DGY-06-116** and SM1-71 in various cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231, H23)
- Cell culture medium and supplements
- **DGY-06-116** and SM1-71 stock solutions (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Luminometer

#### Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **DGY-06-116** or SM1-71 (e.g., 0.01  $\mu$ M to 10  $\mu$ M).[6] Include a DMSO vehicle control.
- Incubation: Incubate the cells for a specified duration (e.g., 72 hours).



- Viability Measurement: After incubation, measure cell viability using an appropriate assay. For CellTiter-Glo®, add the reagent to the wells, incubate to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Data Analysis: Measure luminescence and normalize the data to the DMSO control to determine the percentage of cell growth. Plot the growth percentage against the inhibitor concentration and fit to a dose-response curve to calculate the GR50 (concentration for 50% growth rate inhibition) or IC50 value.

# In Vivo Tumor Growth Inhibition Studies (Methodology Outline)

This provides a general overview of how the in vivo efficacy of an inhibitor like **DGY-06-116** is assessed.

Objective: To evaluate the anti-tumor activity of **DGY-06-116** in a mouse model.

#### Animal Model:

• Immunocompromised mice (e.g., nude or SCID) bearing xenografts of human cancer cells (e.g., NSCLC).

#### Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
- Tumor Growth and Grouping: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Dosing: Administer DGY-06-116 via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., 5 mg/kg).[6][10] The control group receives the vehicle solution.
- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like p-Src levels).



 Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.

### Conclusion

The comparative analysis of **DGY-06-116** and SM1-71 provides a clear example of rational drug design to enhance selectivity and potency. While the multi-targeted nature of SM1-71 makes it a valuable tool for identifying signaling vulnerabilities in cancer cells[12], its promiscuity could lead to off-target effects and toxicity in a clinical setting. **DGY-06-116**, as a refined, highly selective Src inhibitor, represents a more promising candidate for targeted therapy in cancers driven by Src activation. Its sustained target engagement in vivo further underscores its potential as a therapeutic agent.[10][13] Researchers and drug developers should consider these distinct profiles when selecting a compound for their specific research or therapeutic goals.

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